3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline
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Overview
Description
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is an organic compound with the molecular formula C10H10BrN3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline typically involves the formation of the pyrazole ring followed by bromination and subsequent functionalization. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. This is followed by bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of corresponding amines.
Scientific Research Applications
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential inhibitors and therapeutic agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The bromine atom and the pyrazole ring play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Bromo-1H-Pyrazol-1-Yl)Methyl]Aniline
- 2-(4-Bromo-1H-Pyrazol-1-Yl)Aniline
- 4-Bromo-1-Methyl-1H-Pyrazole-3-Carbonitrile
Uniqueness
3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 4-position of the pyrazole ring enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
3-(4-bromo-1-methylpyrazol-3-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3/c1-14-6-9(11)10(13-14)7-3-2-4-8(12)5-7/h2-6H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSYPAPYJDCJFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C2=CC(=CC=C2)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370704 |
Source
|
Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175201-77-1 |
Source
|
Record name | 3-(4-Bromo-1-Methyl-1H-Pyrazol-3-Yl)Aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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